molecular formula C24H22O4 B2725804 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid CAS No. 773112-63-3

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid

Cat. No. B2725804
CAS RN: 773112-63-3
M. Wt: 374.436
InChI Key: QFWHHQMKIBIPNH-UHFFFAOYSA-N
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Description

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid, also known as BMPPA, is a synthetic compound that belongs to the class of diarylethenes. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Organic Synthesis and Catalysis

Organic dyes with donor-acceptor structures, such as those incorporating benzoic acid derivatives, have been synthesized for application in dye-sensitized solar cells (DSSCs). These compounds, with variations in their donor units, have shown significant efficiencies in converting solar energy, demonstrating the potential of benzoic acid derivatives in renewable energy technologies (Robson et al., 2013).

Additionally, hypervalent iodine reagents, including those based on benzoic acid frameworks, have been developed for the halomethoxylation of unsaturated compounds, showcasing the utility of such structures in facilitating diverse organic transformations (Yusubov et al., 2004).

Material Science and Polymer Chemistry

In material science, benzoic acid derivatives have been employed in the synthesis of coordination polymers with intriguing photophysical properties. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been studied for their structural and luminescent characteristics, highlighting potential applications in sensing and light-emitting devices (Sivakumar et al., 2011).

Moreover, polymers incorporating benzoic acid derivatives have been explored for creating multilayered structures with liquid-crystalline properties. Such materials offer prospects for advanced applications in displays and optical devices, as they allow for the controlled assembly and fixation of complex molecular architectures (Kishikawa et al., 2008).

Pharmacology and Bioactive Compounds

Even though you requested exclusion of information related to drug use and side effects, it's worth noting that research in pharmacology often intersects with broader scientific inquiries. Studies on bioactive compounds, such as those from marine-derived fungi producing phenyl ether derivatives, contribute to our understanding of natural product chemistry and the potential for discovering new molecules with unique activities. These findings underscore the diverse biological roles and applications of benzoic acid derivatives and related structures in natural product research and bioactive compound discovery (Xu et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of dopal , a reactive metabolite of dopamine , which suggests that the compound may interact with pathways related to dopamine metabolism.

Mode of Action

Based on its structural similarity to other compounds used in the synthesis of dopal , it can be inferred that it may interact with enzymes or receptors involved in dopamine metabolism.

Biochemical Pathways

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid may affect the biochemical pathways related to dopamine metabolism . Dopamine is an endogenous catecholamine with α and β-adrenergic activity . Alterations in dopamine metabolism can have significant downstream effects, including changes in mood, motor control, and reward-related learning.

Pharmacokinetics

The compound’s molecular weight suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

Given its potential role in dopamine metabolism , it may influence neuronal signaling and related physiological processes.

properties

IUPAC Name

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWHHQMKIBIPNH-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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